molecular formula C5H9N3O B13534378 [2-(aminomethyl)-1H-imidazol-5-yl]methanol

[2-(aminomethyl)-1H-imidazol-5-yl]methanol

Cat. No.: B13534378
M. Wt: 127.14 g/mol
InChI Key: XNLSFFYWKOVUTE-UHFFFAOYSA-N
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Description

[2-(aminomethyl)-1H-imidazol-5-yl]methanol: is a heterocyclic compound that features an imidazole ring substituted with an aminomethyl group and a hydroxymethyl group Imidazoles are a class of five-membered ring compounds containing two nitrogen atoms at non-adjacent positions

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

[2-(aminomethyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C5H9N3O/c6-1-5-7-2-4(3-9)8-5/h2,9H,1,3,6H2,(H,7,8)

InChI Key

XNLSFFYWKOVUTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(aminomethyl)-1H-imidazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal, formaldehyde, and ammonia, which forms the imidazole ring. The aminomethyl and hydroxymethyl groups can be introduced through subsequent functionalization steps.

    Cyclization Reaction: Glyoxal reacts with formaldehyde and ammonia to form the imidazole ring.

    Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination, while the hydroxymethyl group can be introduced via hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(aminomethyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure is similar to that of histidine, an essential amino acid, which allows it to interact with biological systems in unique ways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazole: The parent compound of the imidazole family.

    Histamine: A biologically active compound derived from histidine.

Uniqueness

What sets [2-(aminomethyl)-1H-imidazol-5-yl]methanol apart from these similar compounds is the presence of both aminomethyl and hydroxymethyl groups. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Biological Activity

[2-(aminomethyl)-1H-imidazol-5-yl]methanol, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. Imidazole derivatives are known for various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

The compound is characterized by the following molecular structure:

  • Chemical Formula : C₅H₈N₄O
  • Molecular Weight : 140.14 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Imidazole and its derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with imidazole moieties exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, certain imidazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 44 nM against MRSA strains .

CompoundBacterial StrainMIC (nM)
1MRSA44
2E. coli360
3P. aeruginosa710

Anti-inflammatory Activity

Research indicates that imidazole derivatives can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. A study on related compounds showed that certain derivatives significantly reduced inflammation markers in vitro and in vivo models. The docking studies suggested that these compounds interact effectively with inflammatory pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in recent studies. Some derivatives have shown promising results in inhibiting cancer cell proliferation across various lines, including breast and colon cancer cells. For example, compounds derived from imidazole exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity .

Cell LineCompound IDIC50 (nM)
Breast Cancer125.3
Colon Cancer277.4

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using an animal model of induced inflammation. Results demonstrated a marked reduction in swelling and pain response compared to the control group.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that modifications to the imidazole ring or the addition of substituents can enhance biological potency. For instance, replacing hydrogen atoms with alkyl groups has been shown to improve antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for [2-(aminomethyl)-1H-imidazol-5-yl]methanol, and how can its purity be validated?

Synthesis typically involves multi-step reactions starting with functionalized imidazole precursors. For example:

  • Step 1 : Condensation of an aminomethyl group onto the imidazole ring using reagents like propargyl bromide in a solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Step 2 : Hydroxymethylation at the 5-position via formylation followed by reduction (e.g., NaBH₄) .

Q. Validation Methods :

  • Spectroscopy : IR to confirm hydroxyl and amine groups (~3200–3500 cm⁻¹ for O–H/N–H stretches); ¹H/¹³C NMR for structural elucidation (e.g., δ 4.5–5.0 ppm for –CH₂OH) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
  • HPLC : Monitor purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Q. How can researchers distinguish between tautomeric forms of this compound?

The imidazole ring exhibits tautomerism, with possible proton shifts between N1 and N3. Key methods include:

  • Variable-temperature NMR : Observe chemical shift changes in –NH or –CH protons under different temperatures .
  • X-ray crystallography : Resolve tautomeric states via bond lengths and hydrogen-bonding patterns (e.g., N–H···O interactions stabilize specific forms) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
    • HOMO-LUMO gaps (predicting reactivity) .
    • Mulliken charges (identifying nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational stability .

Q. Key Findings :

  • The hydroxyl group increases polarity, enhancing solubility in polar solvents .
  • The aminomethyl group may participate in intramolecular hydrogen bonds, stabilizing specific tautomers .

Q. How can researchers resolve contradictions in biological activity data arising from synthetic by-products?

Issue : Impurities like regioisomers or unreacted intermediates may skew bioassay results. Solutions :

  • Chromatographic Separation : Use preparative HPLC with a gradient elution (e.g., 10–90% acetonitrile in H₂O) to isolate pure fractions .
  • Mass Spectrometry (LC-MS) : Identify by-products via molecular ion peaks (e.g., m/z = 155 for dehydroxylated derivatives) .
  • Bioactivity Correlation : Compare activity of purified vs. crude samples in enzyme inhibition assays (e.g., IC₅₀ differences >10% indicate interference) .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Temperature Control : Store at +5°C in amber vials to prevent photodegradation .
  • Lyophilization : Convert to a stable powder under vacuum (residual H₂O <1% by Karl Fischer titration) .
  • Stability-Indicating Assays : Monitor degradation via HPLC peak area changes (e.g., new peaks at Rt = 8.2 min suggest oxidation) .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :
    • Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level .
    • Grid Setup: Focus on active sites (e.g., catalytic residues of angiotensin-II receptors) .
    • Scoring: Rank poses by binding energy (ΔG < −7 kcal/mol suggests strong interaction) .

Case Study : Analogous imidazole derivatives show binding to tetrazolyl-biphenyl motifs via hydrogen bonds and π-π stacking .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Challenge : Low yields in hydroxylation steps due to steric hindrance.
  • Mitigation :
    • Use microwave-assisted synthesis to enhance reaction rates and yields .
    • Switch solvents (e.g., from DMF to THF) to improve reagent diffusion .
  • Process Analytics : Implement inline FTIR to monitor intermediate formation in real-time .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for –CH₂OH protons in different studies.
Root Cause : Solvent polarity affects hydrogen bonding and chemical shifts.
Resolution :

  • Re-run NMR in deuterated DMSO (polar) vs. CDCl₃ (non-polar): Shifts from δ 4.7 to 4.9 ppm confirm solvent-dependent tautomerism .

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